Cas no 6265-74-3 (N-(2-hydroxyethyl)pyridine-4-carboxamide)

N-(2-ヒドロキシエチル)ピリジン-4-カルボキサミドは、ピリジン骨格とヒドロキシエチルアミド基を有する有機化合物です。その分子構造は、優れた水溶性と反応性を示し、医薬品中間体や機能性材料の合成において重要な役割を果たします。ヒドロキシル基の存在により、他の官能基との反応性が高く、修飾が容易な点が特徴です。また、ピリジン環の電子求引性とアミド基の極性により、生体適合性や分子認識能に優れた特性を発揮します。有機合成や医薬品開発分野での応用が期待される化合物です。

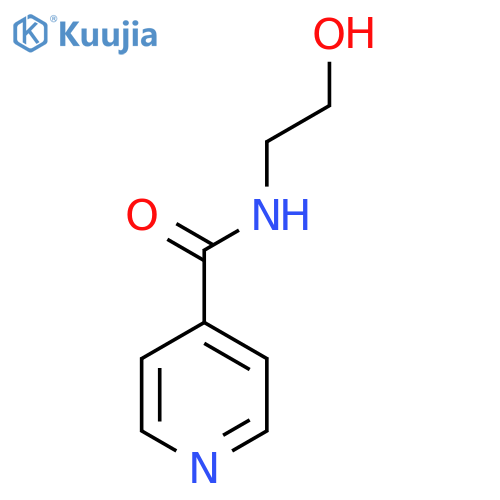

6265-74-3 structure

商品名:N-(2-hydroxyethyl)pyridine-4-carboxamide

N-(2-hydroxyethyl)pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Hydroxyethyl)isonicotinamide

- 4-Pyridinecarboxamide,N-(2-hydroxyethyl)-

- Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

- N-(2-hydroxyethyl)pyridine-4-carboxamide

- 4-Pyridinecarboxamide, N-2-hydroxyethyl-

- AC1L2JNY

- isonicotinic acid-(2-hydroxy-ethylamide)

- Isonicotinsaeure-(2-hydroxy-aethylamid)

- N-(2-hydroxyethyl)-4-pyridylcarboxamide

- N-(2-hydroxyethyl)-isonicotinamide

- N-(2-hydroxyethyl)isonicotinic amide

- NSC33143

- SBB055661

- SureCN65822

- N-Hydroxyethylisonicotinamide

- NS00043966

- DTXSID9064184

- 4-Pyridinecarboxamide, N-(2-hydroxyethyl)-

- N-(2-Hydroxyethyl)-4-pyridinecarboxamide

- 4-(2-HYDROXYETHYL)CARBAMOYLPYRIDINE

- Z31725198

- NSC 33143

- CHEMBL3264038

- N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99

- MFCD00075311

- TS-02236

- N-(2-Hydroxyethyl)isonicotinamide,99

- AKOS000120169

- NSC-33143

- UNII-923BQ8X2VH

- ISONICOTINAMIDE, N-(2-HYDROXYETHYL)-

- 923BQ8X2VH

- EINECS 228-432-7

- EN300-15591

- N-(2-hydroxyethyl) isonicotinamide

- SCHEMBL65822

- DB-335005

- CS-0235373

- ALBB-035563

- hydroxyethyl isonicotinamide

- 6265-74-3

- InChI=1/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12

-

- MDL: MFCD00075311

- インチ: InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12)

- InChIKey: QVPWDPDVDVVXIB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CN=C1)C(=O)NCCO

計算された属性

- せいみつぶんしりょう: 166.0743

- どういたいしつりょう: 166.074

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 62.2A^2

じっけんとくせい

- 密度みつど: 1.212±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 133-134 ºC

- ふってん: 220 °C(lit.)

- フラッシュポイント: 221.6±23.2 °C

- 屈折率: 1.6180 (estimate)

- ようかいど: 可溶性(344 g/l)(25ºC)、

- PSA: 62.22

- LogP: 0.19460

- じょうきあつ: 0.0±1.1 mmHg at 25°C

N-(2-hydroxyethyl)pyridine-4-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(2-hydroxyethyl)pyridine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178103-25g |

N-(2-Hydroxyethyl)isonicotinamide |

6265-74-3 | 95% | 25g |

$795 | 2021-08-05 | |

| Chemenu | CM178103-5g |

N-(2-Hydroxyethyl)isonicotinamide |

6265-74-3 | 95% | 5g |

$281 | 2021-08-05 | |

| Enamine | EN300-15591-0.05g |

N-(2-hydroxyethyl)pyridine-4-carboxamide |

6265-74-3 | 98% | 0.05g |

$19.0 | 2023-06-05 | |

| 1PlusChem | 1P00EAZ1-250mg |

N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99 |

6265-74-3 | 95% | 250mg |

$63.00 | 2025-02-26 | |

| Enamine | EN300-15591-100mg |

N-(2-hydroxyethyl)pyridine-4-carboxamide |

6265-74-3 | 95.0% | 100mg |

$19.0 | 2023-09-25 | |

| Enamine | EN300-15591-500mg |

N-(2-hydroxyethyl)pyridine-4-carboxamide |

6265-74-3 | 95.0% | 500mg |

$39.0 | 2023-09-25 | |

| Aaron | AR00EB7D-1g |

N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99 |

6265-74-3 | 95% | 1g |

$94.00 | 2025-01-24 | |

| A2B Chem LLC | AG66605-5g |

N-(2-Hydroxyethyl)isonicotinamide |

6265-74-3 | 95% | 5g |

$232.00 | 2024-04-19 | |

| Enamine | EN300-15591-10000mg |

N-(2-hydroxyethyl)pyridine-4-carboxamide |

6265-74-3 | 95.0% | 10000mg |

$328.0 | 2023-09-25 | |

| A2B Chem LLC | AG66605-1g |

N-(2-Hydroxyethyl)isonicotinamide |

6265-74-3 | 95% | 1g |

$88.00 | 2024-04-19 |

N-(2-hydroxyethyl)pyridine-4-carboxamide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

6265-74-3 (N-(2-hydroxyethyl)pyridine-4-carboxamide) 関連製品

- 2015-20-5(2-(pyridin-4-ylformamido)acetic acid)

- 90437-44-8(N-(2-Hydroxypropyl)isonicotinamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 4770-00-7(3-cyano-4-nitroindole)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量